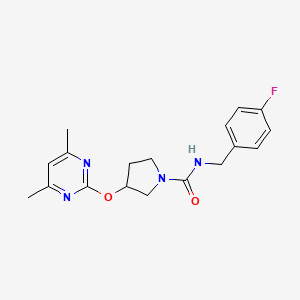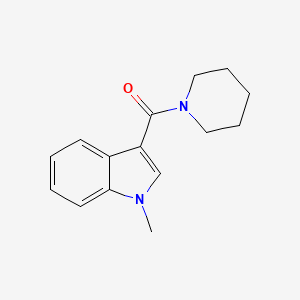![molecular formula C20H19N3O3 B2835040 3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 859663-36-8](/img/structure/B2835040.png)
3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a pyrimido group, which is a type of nitrogen-containing heterocycle . The 3,4-dimethoxyphenethyl group is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyrimido rings, as well as the 3,4-dimethoxyphenethyl group . These groups would likely contribute to the overall polarity, shape, and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and pyrimido rings, and the 3,4-dimethoxyphenethyl group. The indole ring is known to undergo electrophilic substitution reactions, while the pyrimido ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and ether groups would likely make it relatively non-polar, suggesting that it might be soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A novel series of derivatives related to the chemical structure have been synthesized and characterized, demonstrating the compound's potential in forming the basis for various chemical reactions and structural analyses. For instance, Rajaraman et al. (2017) synthesized a new series of derivatives, emphasizing their molecular structure, DFT studies, and antimicrobial activities. These compounds have been evaluated for their potential as NLO (Non-Linear Optical) materials and for their antimicrobial properties through molecular docking studies, showcasing the compound's versatility in scientific research (Rajaraman, G. Sundararajan, N. K. Loganath, & K. Krishnasamy, 2017).
Charge Carrier and Optoelectronic Properties
The optoelectronic and charge transfer properties of related indole derivatives have been explored at both molecular and solid-state levels, indicating the potential use of such compounds in semiconductor devices and other electronic applications. Irfan et al. (2019) investigated various optoelectronic properties, highlighting how the indole and phenyl units contribute to superior hole mobility, which is crucial for the development of efficient organic semiconductor devices (Irfan, A. R. Chaudhry, A. Al‐Sehemi, M. Assiri, & A. Hussain, 2019).
Antimicrobial Applications
Studies have shown the antimicrobial potential of derivatives, indicating their use in developing new antimicrobial agents. For example, the synthesis and antimicrobial activity assessment of pyrimidino derivatives by Chauhan et al. (2017) demonstrated significant activity against test microbes, suggesting the synergistic effect of combining indole and benzene nuclei in a single molecule for enhanced antimicrobial efficacy (Chauhan, A. A. Siddiqi, & J. Dwivedi, 2017).
Material Science and Polymer Research
The compound and its derivatives have also been investigated for their applications in material science, particularly in the synthesis of novel polyimides. Wang et al. (2006) focused on synthesizing new pyridine-containing polyimides, demonstrating their solubility and thermal stability, which are crucial for their application in advanced materials and engineering (Wang, Yan-feng Li, Shujiang Zhang, Tao Ma, Yu Shao, & Xin Zhao, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-16-8-7-13(11-17(16)26-2)9-10-23-12-21-18-14-5-3-4-6-15(14)22-19(18)20(23)24/h3-8,11-12,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUVIRBYUNAUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2834958.png)
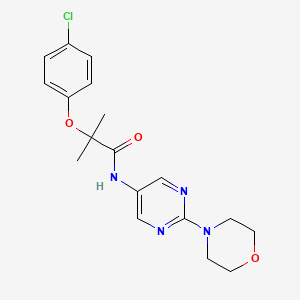
![3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2834961.png)
![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)
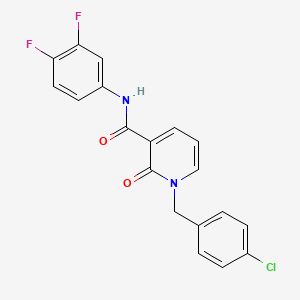
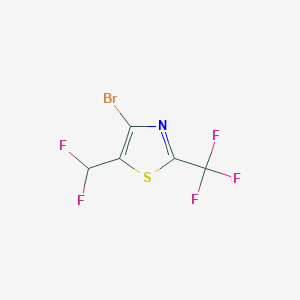

![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
